molecular formula C₆H₄D₃N₃O₃S B1147552 2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3 CAS No. 1331655-54-9

2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3

Cat. No.: B1147552
CAS No.: 1331655-54-9
M. Wt: 204.22
InChI Key:
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Description

2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3 is a deuterated derivative of a thiazole compound. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The deuterated form, indicated by the “d3” suffix, means that three hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification can influence the compound’s pharmacokinetic properties, making it a valuable tool in drug development and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3 typically involves the introduction of the thiazole ring and subsequent functionalization to incorporate the amino and methoxyimino groups. The deuterium atoms are introduced through specific deuterated reagents or solvents. Common synthetic routes may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: This step may involve nucleophilic substitution reactions using ammonia or amines.

    Incorporation of the Methoxyimino Group: This can be done through oximation reactions using methoxyamine.

    Deuteration: The final step involves the use of deuterated reagents to replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methoxyimino group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3 has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3 involves its interaction with specific molecular targets. The amino and methoxyimino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The thiazole ring can interact with enzymes and receptors, modulating their function. The deuterium atoms can alter the compound’s metabolic stability and distribution within the body.

Comparison with Similar Compounds

2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3 can be compared with other thiazole derivatives, such as:

    2-Amino-4-thiazoleacetic Acid: Lacks the methoxyimino group and deuterium atoms, resulting in different biological activities and pharmacokinetic properties.

    2-Amino-alpha-(hydroxyimino)-4-thiazoleacetic Acid: Contains a hydroxyimino group instead of a methoxyimino group, leading to different chemical reactivity and biological effects.

    2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid: Non-deuterated form, which may have different metabolic stability and pharmacokinetics compared to the deuterated version.

The uniqueness of this compound lies in its deuterium content, which can enhance its stability and alter its interaction with biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3S/c1-12-9-4(5(10)11)3-2-13-6(7)8-3/h2H,1H3,(H2,7,8)(H,10,11)/b9-4-/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLARCUDOUOQRPB-NGBQFORISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethanol (10 ml.) was added to a suspension of ethyl 2-methoxyimino-2-(2-aminothiazol-4-yl)acetate (syn isomer), which can be represented as ethyl 2-methoxyimino-2-(2-imino-2,3-dihydrothiazol-4-yl)acetate (syn isomer), (2.2 g.) in a 1 N aqueous solution of sodium hydroxide (12 ml.) and the mixture was stirred for 15 hours at ambient temperature. The reaction mixture was adjusted to pH 7.0 with 10% hydrochloric acid and ethanol was distilled off under reduced pressure. The residual aqueous solution was washed with ethyl acetate, adjusted to pH 2.8 with 10% hydrochloric acid and stirred under ice-cooling to precipitate crystals. The crystals were collected by filtration, washed with acetone and recrystallized from ethanol to give colorless needles of 2-methoxyimino-2-(2-aminothiazol-4-yl)acetic acid (syn isomer), which can be represented as 2-methoxyimino-2-(2-imino-2,3-dihydrothiazol-4-yl)acetic acid (syn isomer), (1.1 g.).
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Synthesis routes and methods II

Procedure details

Ethyl 2-methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate hydrobromide (anti isomer) (15.5 g.) was dissolved in a solution of sodium hydroxide (4.4 g.) in water (150 ml.) and the resulting solution was stirred for 1 hour at ambient temperature. An insoluble material was filtered off and the filtrate was adjusted to pH 5.0 to precipitate crystals. The crystals were collected by filtration and dried to give 2-methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic acid (anti isomer) (8.0 g.).
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Ethyl 2-methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate hydrobromide
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Synthesis routes and methods III

Procedure details

Ethanol (10 ml.) was added to a suspension of ethyl 2-methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate (syn isomer) (2.2 g.) in a 1 N aqueous solution of sodium hydroxide (12 ml.) and the mixture was stirred for 15 hours at ambient temperature. The reaction mixture was adjusted to pH 7.0 with 10% hydrochloric acid and ethanol was distilled off under reduced pressure. The residual aqueous solution was washed with ethyl acetate, adjusted to pH 2.8 with 10% hydrochloric acid and stirred under ice-cooling to precipitate crystals. The crystals were collected by filtration, washed with acetone and recrystallized from ethanol to give colorless needles of 2-methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic acid (syn isomer) (1.1 g.).
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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3
Reactant of Route 2
2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3
Reactant of Route 3
Reactant of Route 3
2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3
Reactant of Route 4
Reactant of Route 4
2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3
Reactant of Route 5
Reactant of Route 5
2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3
Reactant of Route 6
2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3

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